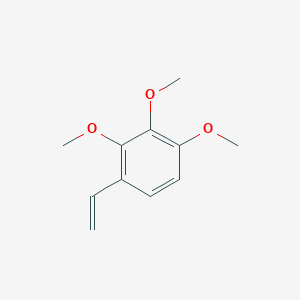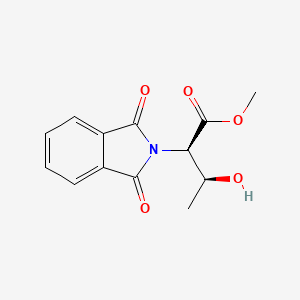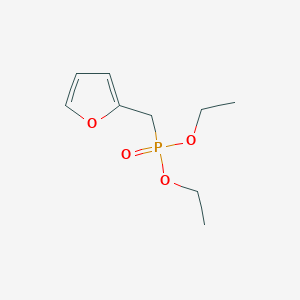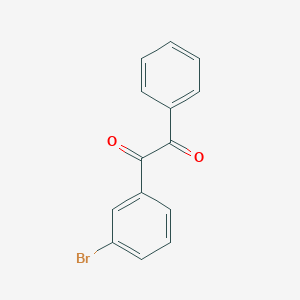
Di-tert-butyl fumarate
Vue d'ensemble
Description
Di-tert-butyl fumarate is an organic compound belonging to the class of dialkyl fumarates. It is characterized by the presence of two tert-butyl ester groups attached to a fumarate backbone. This compound is known for its applications in polymer chemistry and its role as a monomer in radical polymerization reactions .
Méthodes De Préparation
Di-tert-butyl fumarate can be synthesized through various methods. One common synthetic route involves the esterification of fumaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Di-tert-butyl fumarate undergoes several types of chemical reactions, including:
Radical Polymerization: It can homopolymerize easily with radical initiators such as 1,1′-azobisisobutyronitrile and benzoyl peroxide at temperatures ranging from 50 to 80°C.
Thermal Decomposition: The compound can decompose thermally, especially under high temperatures, leading to the elimination of isobutene and the formation of poly(fumaric acid).
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions, given the presence of ester groups.
Applications De Recherche Scientifique
Di-tert-butyl fumarate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high molecular weight polymers.
Material Science: The polymers derived from this compound are studied for their dilute solution properties, including intrinsic viscosity and translational diffusion coefficients.
Chemical Kinetics: The compound is used in studies involving the determination of absolute rate constants for radical polymerization reactions.
Mécanisme D'action
The primary mechanism of action for di-tert-butyl fumarate involves radical polymerization. The compound undergoes homopolymerization in the presence of radical initiators, leading to the formation of poly(tert-butoxycarbonylmethylene). This process involves the generation of free radicals that propagate the polymer chain through successive addition reactions .
Comparaison Avec Des Composés Similaires
Di-tert-butyl fumarate can be compared with other dialkyl fumarates such as:
Dimethyl fumarate: Known for its use in medicine, particularly in the treatment of multiple sclerosis.
Diisopropyl fumarate: Similar in structure but with isopropyl ester groups, leading to different polymerization properties.
Methyl tert-butyl fumarate: Another dialkyl fumarate with a combination of methyl and tert-butyl ester groups, affecting its reactivity and polymerization behavior.
This compound is unique due to the bulkiness of its tert-butyl ester groups, which influence its polymerization rate and the properties of the resulting polymers .
Propriétés
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



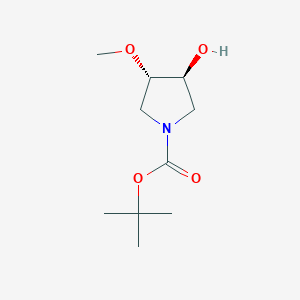


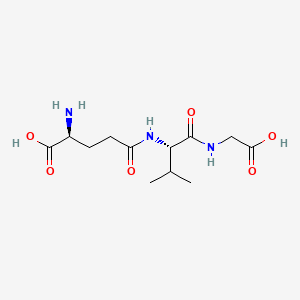
![1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B3393664.png)
